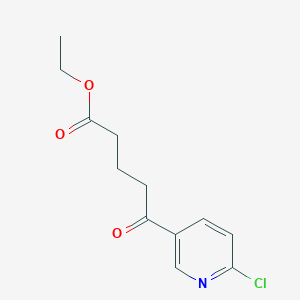

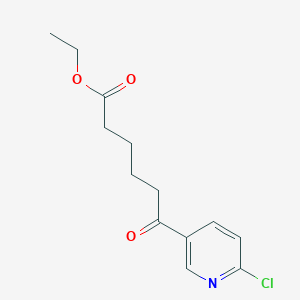

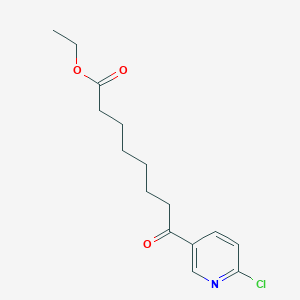

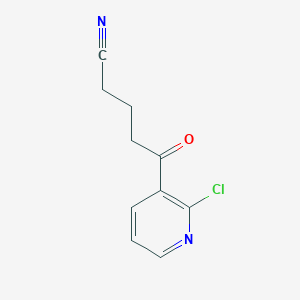

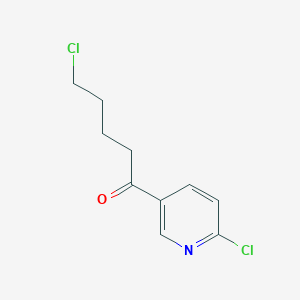

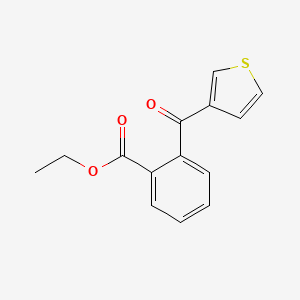

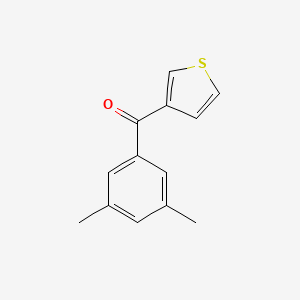

2-(4-Butylbenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metal-Organic Frameworks and Coordination Chemistry

N-Heterocyclic Complexes Formation : The use of ligands like 2,6-bis(n-butylimidazoliummethyl)pyridine leads to the formation of N-heterocyclic complexes with metals like rhodium and palladium. This indicates the potential of related compounds in creating organometallic structures (Simons et al., 2003).

Pyridine Functionalized N-heterocyclic Carbene Complexes : The creation of pyridine functionalized N-heterocyclic carbene complexes of palladium demonstrates the applicability of such compounds in catalysis, specifically in the Heck arylation (Tulloch et al., 2000).

Molecular Recognition and DNA Binding

- DNA Binding Agents : Symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to 2-(4-Butylbenzoyl)pyridine, have been studied for their DNA binding properties. These compounds demonstrate selective binding to DNA, suggesting applications in molecular recognition (Chaudhuri et al., 2007).

Catalysis and Chemical Reactions

Pincer-type Bis(benzimidazolin-2-ylidene) Palladium Complexes : The synthesis of pincer-type complexes involving pyridine derivatives highlights their potential in catalyzing Heck-type coupling reactions (Hahn et al., 2005).

Fluorescent Probes for Mercury Ion : Compounds like 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from reactions involving pyridine derivatives, have been identified as efficient fluorescent probes for mercury ions (Shao et al., 2011).

Supramolecular Chemistry and Sensing

Metal Ion Sensing : Pyridine coupled mono and bisbenzimidazoles, which can be related to the chemical family of 2-(4-Butylbenzoyl)pyridine, have been used as supramolecular gelators for selective metal ion sensing (Panja et al., 2018).

Photoluminescence in Solid State : A study on a Pt(II) complex with a pyridine-based pincer-type N-heterocyclic carbene ligand demonstrated aquachromic photoluminescence, indicating potential applications in materials science (Lee et al., 2010).

Material Science

- Polyimide Synthesis : The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the role of pyridine derivatives in developing materials with specific thermal and mechanical properties (Wang et al., 2006).

properties

IUPAC Name |

(4-butylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKIMWOSICAYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642006 |

Source

|

| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylbenzoyl)pyridine | |

CAS RN |

61780-16-3 |

Source

|

| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.